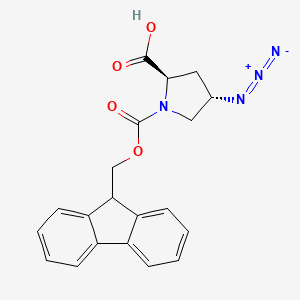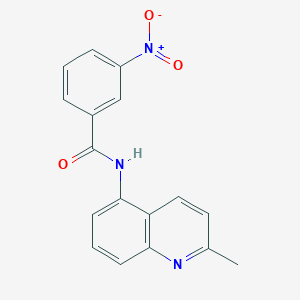
5-Bromo-1,3-dimethoxy-2-nitrobenzene
Descripción general
Descripción
5-Bromo-1,3-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a nitro group. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dimethoxy-2-nitrobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature to ensure the selective substitution of the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,3-dimethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) with aluminum chloride (AlCl3) or ferric bromide (FeBr3) as catalysts.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms 5-bromo-1,3-dimethoxy-2-aminobenzene.
Carboxylic Acids: Oxidation of methoxy groups forms 5-bromo-1,3-dicarboxy-2-nitrobenzene.
Aplicaciones Científicas De Investigación
5-Bromo-1,3-dimethoxy-2-nitrobenzene is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds and bioactive molecules.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,3-dimethoxy-2-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom and nitro group on the benzene ring influence the electron density, making the compound susceptible to electrophilic and nucleophilic attacks. The methoxy groups also play a role in stabilizing intermediates during reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
1,3-Dimethoxybenzene: Contains two methoxy groups on the benzene ring.
2-Nitrobenzene: Features a nitro group on the benzene ring.
Uniqueness
5-Bromo-1,3-dimethoxy-2-nitrobenzene is unique due to the combination of bromine, methoxy, and nitro substituents on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and research applications .
Propiedades
IUPAC Name |
5-bromo-1,3-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBBJCVTCJWZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2931160.png)




![[(2-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2931170.png)
![2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B2931171.png)
![2-Amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2931174.png)
![2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931175.png)

![2-Spiro[2.5]octan-6-ylethanol](/img/structure/B2931177.png)
![3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2931179.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)

